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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical differences in the encephalitogenic

potential of the human and mouse variants of the Myelin Oligodendrocyte Glycoprotein (MOG)

peptide 35-55. Understanding these differences is paramount for the accurate interpretation of

Experimental Autoimmune Encephalomyelitis (EAE) models and for the development of

targeted therapeutics for multiple sclerosis.

Executive Summary
The immunodominant peptide MOG (35-55) is a cornerstone for inducing EAE, the primary

animal model for multiple sclerosis. However, the peptide derived from human MOG exhibits

significantly weaker encephalitogenicity in standard mouse models (C57BL/6) compared to its

murine or rodent counterpart. This discrepancy stems from a single amino acid substitution at

position 42. This substitution fundamentally alters the pathogenic mechanism, shifting from a

robust T-cell-mediated response with the mouse peptide to a B-cell-dependent mechanism

when the full-length human protein is used. This guide dissects the molecular and cellular basis

for this divergence, presenting key data, experimental protocols, and pathway visualizations to

inform future research and drug development.
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The primary distinction between human and mouse MOG (35-55) lies at position 42 of the

peptide sequence.

Human MOG (35-55): MEVGWYRPPPFSRVVHLYRNGK

Mouse/Rat MOG (35-55): MEVGWYRPPSFRVVHLYRNGK

This substitution of Proline (Pro, P) in the human sequence for Serine (Ser, S) in the mouse/rat

sequence is the critical determinant of encephalitogenic potential in H-2b mice.[1][2]

Quantitative Comparison of Encephalitogenicity
The Serine-to-Proline substitution drastically attenuates the ability of the MOG peptide to

induce EAE in C57BL/6 mice. While the mouse peptide is a potent inducer of chronic EAE, the

human peptide is only weakly encephalitogenic, inducing minimal clinical signs of disease.[3][4]

Parameter
Mouse MOG (35-55)
(S42)

Human MOG (35-
55) (P42)

Reference

Encephalitogenicity High Weak / Minimal [3][4]

Typical Maximum EAE

Score
3.0 - 4.0 0.5 - 1.0 [5]

Day 40 Disease Index ~447 ~103 [3]

Pathogenic

Mechanism
T-Cell Dependent

B-Cell Dependent

(with full protein)
[6][7]

Immunogenicity in

Mice
High

Moderate (induces T-

cell proliferation)
[8]

Note: EAE scores are typically on a 0-5 scale, where 0 is no disease and 5 is moribund. The

Disease Index is a cumulative measure of disease severity over time.
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The single amino acid change dictates a fundamental shift in the immune cell type that drives

the autoimmune response in the CNS.

Mouse MOG (35-55): A T-Cell-Dependent Pathway
Immunization with mouse MOG (35-55) peptide in C57BL/6 mice elicits a strong, conventional

T-cell-mediated autoimmune response.

Antigen Presentation: Dendritic cells (DCs) and other professional antigen-presenting cells

(APCs) in the periphery process the MOG peptide and present it via the MHC class II

molecule I-A\textsuperscript{b}.

T-Cell Activation: Naive CD4+ T-cells recognize the MOG-MHC complex via their T-cell

receptor (TCR). This interaction, along with co-stimulatory signals (e.g., CD28/B7), triggers

T-cell activation, proliferation, and differentiation.

Th1/Th17 Polarization: The activated T-cells primarily differentiate into pro-inflammatory Th1

and Th17 subsets. Th1 cells are characterized by the production of IFN-γ, while Th17 cells

produce IL-17.[9] Both cytokines are critical for EAE pathogenesis.

CNS Infiltration: These pathogenic T-cells cross the blood-brain barrier, are reactivated by

local APCs in the CNS, and orchestrate an inflammatory cascade leading to demyelination

and axonal damage. This mechanism is independent of B-cells.[3][6]

Human MOG (35-55): A B-Cell-Dependent Pathway
While the human MOG (35-55) peptide itself is a poor encephalitogen, the full-length human

MOG protein induces a B-cell-dependent form of EAE.[6][7] The Proline at position 42 is critical

for this shift.[6]

B-Cell Antigen Recognition: B-cells with MOG-specific B-cell receptors (BCRs) recognize

and internalize the full-length human MOG protein. This allows for efficient processing and

presentation of MOG epitopes.

B-Cell as APC: These activated B-cells present MOG peptides (including the 35-55 region)

on their MHC class II molecules to cognate CD4+ T-cells.
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T-Cell Help and B-Cell Activation: The interaction between the B-cell (as an APC) and the T-

helper cell, mediated by TCR-MHCII and co-stimulatory molecules like CD40-CD40L, is

crucial. This bidirectional signaling provides help to the B-cell, driving its proliferation, class-

switching, and differentiation into antibody-secreting plasma cells.

Pathogenic Antibodies & Cytokine Production: The resulting anti-MOG antibodies can

contribute to demyelination via complement-dependent cytotoxicity and other mechanisms.

Furthermore, activated B-cells can produce pro-inflammatory cytokines, such as IL-6, which

further promote the differentiation of pathogenic Th17 cells, perpetuating the inflammatory

cycle within the CNS.

Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key logical and experimental

workflows.
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Figure 1: Comparative Pathogenic Mechanisms.
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Day 0: Immunization
Prepare Emulsion:

MOG (35-55) Peptide + 
Complete Freund's Adjuvant (CFA)

Intraperitoneal (i.p.) injection
of Pertussis Toxin (PTx)

Subcutaneous (s.c.) injection
at two sites on the flank

Day 2 Second i.p. injection
of Pertussis Toxin (PTx)

Day 7 onwards: Monitoring Daily monitoring of weight
and clinical signs Assign clinical score (0-5 scale)

Endpoint Analysis Histopathology of CNS
(Inflammation, Demyelination)

Immunological Analysis
(T-cell proliferation, Cytokine profiling)

Click to download full resolution via product page

Figure 2: Standard EAE Induction Workflow.

Experimental Protocols
Induction of Active EAE in C57BL/6 Mice
This protocol outlines the standard method for inducing EAE using MOG (35-55) peptide.

Materials:

MOG (35-55) peptide (mouse sequence)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)

Pertussis Toxin (PTx)

Sterile Phosphate-Buffered Saline (PBS)

8-12 week old female C57BL/6 mice
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Procedure:

Antigen Emulsion Preparation:

Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare CFA by ensuring the M. tuberculosis is evenly suspended.

In a sterile glass syringe, draw up an equal volume of the MOG peptide solution and CFA.

Connect the antigen syringe to another sterile syringe via a luer-lock connector.

Emulsify the mixture by passing it back and forth between the syringes for at least 10-15

minutes until a thick, stable white emulsion is formed. A drop of the emulsion should not

disperse when placed in water.

Keep the emulsion on ice until injection.

Immunization (Day 0):

Anesthetize the mice according to approved institutional protocols.

Inject a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, divided between two

sites on the flanks (0.1 mL per site).

On the same day, administer 100-200 ng of PTx in 0.1 mL of PBS via intraperitoneal (i.p.)

injection.

Second PTx Injection (Day 2):

Administer a second dose of PTx (100-200 ng in 0.1 mL PBS) via i.p. injection.

Clinical Monitoring:

Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE

and record their body weight.

Assign a clinical score based on the following standard scale:
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0: No clinical signs.

1: Limp tail.

2: Hind limb weakness or ataxia.

3: Complete hind limb paralysis.

4: Hind and forelimb paralysis.

5: Moribund state or death.

Provide supportive care (e.g., moistened food and water on the cage floor) for animals

with severe paralysis.

T-Cell Proliferation Assay
This assay measures the recall response of T-cells isolated from immunized mice.

Procedure:

Cell Isolation:

At a desired time point (e.g., 10-14 days post-immunization), euthanize mice and

aseptically harvest spleens and draining lymph nodes (inguinal, axillary).

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

Lyse red blood cells using ACK lysis buffer.

Wash cells and resuspend in complete RPMI-1640 medium.

Cell Culture:

Plate 2 x 10\textsuperscript{5} cells per well in a 96-well round-bottom plate.

Add human or mouse MOG (35-55) peptide at various concentrations (e.g., 0, 1, 10, 20

µg/mL).
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Culture for 72 hours at 37°C, 5% CO\textsubscript{2}.

Proliferation Measurement:

For the final 18 hours of culture, add 1 µCi of [\textsuperscript{3}H]-thymidine to each well.

Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation

counter.

Results are typically expressed as a Stimulation Index (SI), calculated as the mean counts

per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Implications for Research and Development
Model Selection: The choice between mouse MOG (35-55) peptide and human MOG protein

for EAE induction is critical. Mouse MOG (35-55) is ideal for studying T-cell-mediated CNS

inflammation. In contrast, human MOG protein models are necessary for investigating B-cell-

dependent pathogenic mechanisms, including antigen presentation and antibody-mediated

damage, which may be more relevant for certain MS endotypes and for testing B-cell-

targeting therapies.

Therapeutic Targeting: The mechanistic divergence highlights distinct therapeutic targets.

Therapies aimed at modulating T-cell activation, differentiation, or trafficking may show

efficacy in the mouse MOG (35-55) model. Conversely, agents targeting B-cell activation, B-

T cell co-stimulation (e.g., CD40-CD40L), or antibody effector functions should be evaluated

in the human MOG protein-induced EAE model.

Translational Relevance: The finding that human MOG (35-55) is poorly encephalitogenic in

standard mice underscores the importance of species differences in immunology. While the

mouse peptide provides a robust and reproducible model of T-cell-driven autoimmunity, the

human protein model may offer deeper insights into the cooperative roles of T- and B-cells in

driving chronic neuroinflammation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/figure/Important-co-stimulatory-molecules-in-B-T-cell-interactions_fig1_51808714
https://www.benchchem.com/product/b13386383?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. journals.plos.org [journals.plos.org]

2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

3. Regulation of polyclonal T cell responses by an MHC anchor-substituted variant of myelin
oligodendrocyte glycoprotein 35-55 - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Frontiers | A Spontaneous Model of Experimental Autoimmune Encephalomyelitis
Provides Evidence of MOG-Specific B Cell Recruitment and Clonal Expansion
[frontiersin.org]

5. Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-
like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

6. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

7. researchgate.net [researchgate.net]

8. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis
- PMC [pmc.ncbi.nlm.nih.gov]

9. A B cell–driven EAE mouse model reveals the impact of B cell–derived cytokines on CNS
autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Decoding Encephalitogenicity: A Technical Guide to
Human vs. Mouse MOG (35-55)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13386383#differences-between-human-and-mouse-
mog-35-55-encephalitogenicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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